4,5-Octanediamine

Description

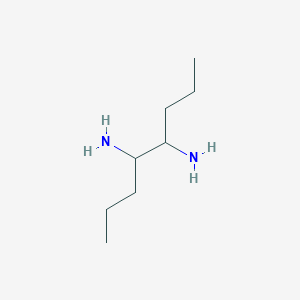

Structure

2D Structure

3D Structure

Properties

CAS No. |

44897-63-4 |

|---|---|

Molecular Formula |

C8H20N2 |

Molecular Weight |

144.26 g/mol |

IUPAC Name |

octane-4,5-diamine |

InChI |

InChI=1S/C8H20N2/c1-3-5-7(9)8(10)6-4-2/h7-8H,3-6,9-10H2,1-2H3 |

InChI Key |

NHOGRGYHBHZMIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(CCC)N)N |

Origin of Product |

United States |

Coordination Chemistry and Ligand Design with Octanediamine Systems

Octanediamine as a Bidentate and Polydentate Ligand

The structural configuration of 4,5-octanediamine, featuring two amine groups on an eight-carbon chain, allows it to function as a flexible ligand in coordination chemistry. Ligands are classified based on the number of donor atoms they use to bind to a central metal ion; this is known as denticity. uomustansiriyah.edu.iqlibretexts.org A ligand that binds through one donor atom is monodentate, while one that binds through two is bidentate. libretexts.orglumenlearning.com

Due to its two nitrogen atoms, each possessing a lone pair of electrons, this compound typically acts as a bidentate ligand. libretexts.orgsavemyexams.com It can form a stable chelate ring by coordinating both amine groups to a single metal center. The flexibility of the octane (B31449) backbone influences the geometry of the resulting metal complex. Furthermore, under certain conditions, the diamine can bridge two or more metal centers, thus acting as a polydentate or bridging ligand, which is crucial for forming larger assemblies. uomustansiriyah.edu.iq

Synthesis and Characterization of Metal Complexes with Octanediamine Ligands

The synthesis of metal complexes with diamine ligands is a foundational practice in coordination chemistry. rasayanjournal.co.inniscpr.res.inasianpubs.org Typically, this involves reacting a metal salt with the diamine ligand in a suitable solvent. The reaction mixture is often heated to facilitate the complex formation, and the resulting product can be isolated by filtration and purified through recrystallization. nih.govajol.info

While specific synthesis reports for this compound are not broadly documented in readily available literature, the general methodology for similar diamine ligands provides a clear template. For instance, the synthesis of a palladium(II) complex with a chiral diamine ligand has been achieved by reacting the ligand with a palladium salt in dichloromethane (B109758) under a nitrogen atmosphere. chinesechemsoc.org

Characterization of these complexes is essential to confirm their structure and properties. Standard techniques include:

Infrared (IR) Spectroscopy : To confirm the coordination of the amine groups to the metal. A shift in the N-H stretching frequency is typically observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the structure of the complex in solution.

Elemental Analysis : To determine the empirical formula of the complex. rasayanjournal.co.inniscpr.res.in

X-ray Crystallography : To provide definitive information about the solid-state structure, including bond lengths and angles. chinesechemsoc.org

Table 1: General Synthesis and Characterization Data for Diamine Metal Complexes

| Parameter | Description | Typical Observation/Value |

|---|---|---|

| Synthesis | ||

| Reactants | Metal Salt (e.g., PdCl₂, CuCl₂) + Diamine Ligand | Equimolar ratios or slight excess of ligand. |

| Solvent | Dichloromethane, Ethanol, Methanol | Depends on the solubility of reactants. ajol.infochinesechemsoc.org |

| Conditions | Refluxing, Stirring at room temperature | Often requires an inert atmosphere (e.g., N₂). chinesechemsoc.org |

| Characterization | ||

| IR (N-H Stretch) | Confirms coordination of amine group | Shift to lower wavenumber upon complexation. |

| ¹H NMR | Elucidates ligand environment | Chemical shifts of protons near the amine groups are affected by coordination. chinesechemsoc.org |

Investigation of Dinuclear and Polynuclear Coordination Assemblies

The ability of diamine ligands to bridge metal centers is key to constructing dinuclear and polynuclear complexes. db-thueringen.demdpi.com These assemblies, containing two or more metal ions, are of great interest for their unique magnetic, electronic, and catalytic properties. db-thueringen.de In such structures, the this compound molecule would span between two metal ions, with each amine group coordinating to a different metal.

The synthesis of these larger structures often relies on self-assembly processes, where the final architecture is dictated by the coordination preferences of the metal ion and the geometry of the bridging ligand. acs.org For example, dinuclear palladium(II) complexes have been synthesized using various pyridine-based bridging ligands, demonstrating how the length and flexibility of the linker influence the final structure. nih.gov Similarly, flexible alkanediamine linkers have been shown to control the substitution reactivity in dinuclear platinum(II) complexes. researchgate.net The flexible nature of the this compound backbone would allow for the formation of various multinuclear architectures, including molecular ladders and cages. db-thueringen.de

Supramolecular Coordination Architectures and Self-Assembly Phenomena

Supramolecular chemistry involves the study of systems composed of multiple molecular subunits held together by non-covalent interactions. tue.nl The self-assembly of these components into well-defined, larger architectures is a powerful strategy for creating functional materials. tue.nl Diamine ligands like this compound are valuable building blocks in this field.

Design and Fabrication of Metal-Organic Frameworks (MOFs) with Diamine Linkers

The incorporation of diamine functionalities into MOFs can be achieved either by using a linker that already contains a diamine group or by postsynthetic modification, where the diamine is attached to the framework after its initial synthesis. researchgate.netacs.org For example, diamines have been appended to the metal sites in the MOF Mg₂(dobpdc), leading to materials with enhanced CO₂ adsorption properties. chemrxiv.orgresearchgate.net The structure of the diamine, including the length of its alkyl chain, can systematically tune the adsorption and desorption characteristics of the material. researchgate.net The use of a flexible linker like this compound could impart dynamic properties to the MOF, allowing the framework to respond to external stimuli.

Table 2: Examples of Diamine-Appended MOFs and Their Properties

| MOF System | Diamine Used | Key Finding | Reference |

|---|---|---|---|

| Mg₂(dobpdc) | N-ethylethylenediamine (e-2) | Diamine degradation under O₂ was studied, revealing C-N bond cleavage mechanisms. | chemrxiv.orgresearchgate.net |

| Mg₂(dobpdc) | ethylenediamine (B42938) (en), een, ipen | Systematic tuning of CO₂ desorption temperature and working capacity by altering diamine structure. | researchgate.net |

Host-Guest Interactions within Diamine-Functionalized Supramolecular Systems

Supramolecular hosts are large molecules or assemblies with cavities capable of encapsulating smaller "guest" molecules. tue.nlirb.hr This host-guest chemistry is fundamental to processes like molecular recognition, sensing, and catalysis. Diamine-functionalized systems can act as hosts, with the amine groups often providing key interaction sites (e.g., for hydrogen bonding) to bind guests. ulb.ac.be

For instance, supramolecular cages functionalized with chiral diamine units have been designed to create a specific chiral environment for catalysis. rsc.org In one study, a cage with cyclohexanediamine (B8721093) units coordinated to a copper(II) center was used to perform an enantioselective Mannich reaction, where the free NH group of the diamine was found to enhance enantioselectivity through hydrogen bonding with the substrate. rsc.org Similarly, the interaction between cucurbiturils (a family of macrocyclic host molecules) and a butane-1,4-diamine derivative was studied, showing the formation of stable 1:1 and 2:1 host-guest complexes. worktribe.com The flexible this compound could be integrated into similar host structures, with its alkyl chain providing a hydrophobic segment and its amine groups offering sites for specific guest interactions. oup.combohrium.com

Mechanistic Studies of Metal-Diamine Interactions

Understanding the mechanism of how metal ions interact with diamine ligands is crucial for designing new catalysts and materials. nih.gov Mechanistic studies can provide insights into reaction rates, transition states, and the role of different components in a chemical system.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these interactions. nih.gov For example, DFT calculations have been used to study the degradation pathways of diamine-appended MOFs, suggesting that the process is likely initiated by radicals and that the rate-limiting step involves O-O bond cleavage. chemrxiv.orgresearchgate.net

Kinetic studies are also vital. In the copper-catalyzed Goldberg reaction, mechanistic investigations revealed that the 1,2-diamine ligand plays a key role in modulating the coordination environment of the copper(I) catalyst. mit.edu It was demonstrated that a diamine-ligated copper(I)-amidate complex is a likely reactive species in the catalytic cycle. mit.edu Such studies highlight that the structure of the diamine backbone can significantly influence the reactivity and stereoselectivity of a metal-catalyzed reaction. nih.gov These principles are directly applicable to understanding the potential catalytic applications of complexes derived from this compound.

Ligand Substitution Kinetics in Octanediamine Metal Complexes

The rate at which ligands are exchanged in a coordination complex is a fundamental aspect of its reactivity. For metal complexes incorporating the this compound ligand, substitution kinetics are primarily governed by the nature of the metal center, the identity of the entering and leaving ligands, and the steric and electronic properties of the diamine itself. As a bidentate, saturated alkylamine, this compound influences reaction rates through the chelate effect and the electron-donating nature of its nitrogen atoms.

Ligand substitution reactions in octahedral complexes, a common geometry for transition metal ions, generally proceed via associative (A), dissociative (D), or interchange (I) mechanisms. libretexts.org The interchange mechanism is further divided into associative (Ia) and dissociative (Id) pathways, depending on the degree of bond formation with the incoming ligand versus bond breaking with the outgoing ligand in the transition state. libretexts.org

For a hypothetical reaction where a ligand X is substituted by a ligand Y in a metal complex of this compound, the process can be represented as:

[M(this compound)L_n(X)] + Y → [M(this compound)L_n(Y)] + X

The flexible but sterically significant propyl groups on either side of the coordinating nitrogen atoms in this compound can influence the reaction pathway. Increased steric bulk on the ligand backbone can hinder the approach of an incoming ligand, potentially favoring a dissociative pathway where the leaving group departs first, creating a five-coordinate intermediate. solubilityofthings.com Conversely, the strong σ-donating character of the amine groups enhances the electron density on the metal center. This can weaken the bond to the leaving group, also promoting a dissociative mechanism.

The kinetic chelate effect is a significant factor in the substitution kinetics of this compound complexes. Bidentate ligands like this compound generally form more kinetically inert complexes compared to analogous complexes with two monodentate amine ligands. This is because for the ligand to detach, two metal-ligand bonds must be broken. After the cleavage of the first bond, the second amine group remains attached, keeping the first donor atom in close proximity for potential re-coordination, thus slowing the rate of complete ligand dissociation. solubilityofthings.com

The rate of substitution is also highly dependent on the properties of the entering ligand (nucleophilicity) and the leaving group (ability to stabilize independently). For instance, substitution of a labile leaving group like water (H₂O) is typically much faster than replacing a strongly bound ligand like a cyanide ion (CN⁻).

The following interactive table provides hypothetical kinetic data for a substitution reaction of a generic octahedral complex [M(this compound)(X)] with an entering ligand Y. The data illustrates the expected influence of different leaving and entering groups on the observed rate constant (kobs).

Hypothetical Ligand Substitution Rate Constants

| Metal Center (M) | Leaving Group (X) | Entering Ligand (Y) | Hypothetical Rate Constant (kobs, s-1) | Plausible Mechanism |

|---|---|---|---|---|

| Ni(II) | H₂O | NH₃ | 3.5 x 104 | Id |

| Ni(II) | Cl⁻ | NH₃ | 1.2 x 103 | Id |

| Pt(II) | Cl⁻ | NH₃ | 7.8 x 10-5 | Ia |

| Pt(II) | Cl⁻ | I⁻ | 3.0 x 10-3 | Ia |

| Co(III) | NH₃ | H₂O | 6.7 x 10-6 | Id |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate established kinetic principles in coordination chemistry.

Applications of 4,5 Octanediamine Derivatives in Advanced Materials Science

Polymerization Reactions Incorporating Octanediamine Monomers

The dual amine functionality of diamines like 4,5-octanediamine allows them to act as crucial monomers in step-growth polymerization reactions, leading to the formation of a diverse range of polymers. The branched nature of this compound is anticipated to influence polymer morphology, solubility, and thermal properties.

Polyamides, characterized by the repeating amide linkage (–CO–NH–), are a significant class of engineering thermoplastics known for their excellent mechanical strength and thermal stability. byjus.compsu.edu The synthesis of polyamides typically involves the condensation reaction of a diamine with a dicarboxylic acid. alderbioinsights.co.uk The incorporation of a branched diamine such as 2-methyl-1,8-octanediamine in conjunction with 1,9-nonanediamine and terephthalic acid has been shown to produce polyamides with a versatile balance of strength, flexibility, and thermal resistance. cymitquimica.comgoogle.com While specific studies on the use of this compound in polyamide synthesis are not widely documented, it is plausible that its inclusion would yield polymers with distinct properties. The central branching could disrupt chain packing, potentially leading to lower crystallinity and enhanced solubility in organic solvents compared to linear analogues like 1,8-octanediamine.

Poly(ester-amide)s (PEAs) are another important class of polymers that combine the properties of both polyesters and polyamides, often resulting in materials with tunable biodegradability and mechanical characteristics. nih.govmdpi.com These polymers can be synthesized through various methods, including the polycondensation of monomers containing ester and amide functionalities. The incorporation of diamines with hydrophobic internal structures has been explored to enhance the mechanical properties of polyester (B1180765) elastomers. nih.gov It is conceivable that this compound could be employed in the synthesis of PEAs, where its branched structure could influence the polymer's elasticity and degradation profile.

A hypothetical polycondensation reaction for the synthesis of a polyamide using this compound and a generic dicarboxylic acid is presented below.

| Reactant 1 | Reactant 2 | Polymer Type | Potential Properties Influenced by this compound |

| This compound | Dicarboxylic Acid (e.g., Adipic Acid) | Polyamide | Increased solubility, lower crystallinity, altered thermal properties |

| This compound | Diacid Chloride (e.g., Sebacoyl Chloride) | Polyamide | Similar to dicarboxylic acid reaction, potentially faster reaction |

| This compound & Diol | Dicarboxylic Acid | Poly(ester-amide) | Tunable elasticity, modified degradation rate, altered hydrophobicity |

Branched and dendritic polymers are characterized by their highly branched, three-dimensional architectures, which impart unique properties such as low viscosity, high solubility, and a multitude of terminal functional groups. mdpi.comaits-tpt.edu.in Dendritic polymers are built generation by generation from a central core, while hyperbranched polymers are typically synthesized in a one-pot reaction. mdpi.comrsc.org

The use of various diamines, including ethylenediamine (B42938), hexanediamine, and octanediamine, in combination with molecules like methyl acrylate, has been demonstrated in the synthesis of dendritic polymers through Michael addition reactions followed by ester-amine condensation. mdpi.com The branching inherent in the this compound monomer itself could be leveraged to create more complex and densely branched polymer architectures. For instance, it could be used as a core molecule or as a branching unit in the synthesis of dendritic or hyperbranched structures. The central positioning of the amine groups in this compound could lead to more compact and globular final polymer structures compared to those derived from linear diamines.

The increasing demand for sustainable materials has spurred research into bio-based polymers, which are derived from renewable resources. researchgate.net Bio-based diamines are key monomers in the synthesis of bio-based polyamides and other polymers. alderbioinsights.co.ukasm.org While the direct bio-based production of this compound is not established, the broader field of bio-based monomers is rapidly advancing.

Strategies for producing polymers from renewable sources include the polymerization of bio-based monomers. For example, vegetable oils can be used to produce fatty dimer diamines for polyamide synthesis. researchgate.net Furthermore, enzymatic polymerization is emerging as a green alternative for synthesizing polyesters and polyamides under mild conditions. Should a viable bio-based route to this compound be developed, it could be incorporated into these green polymerization strategies to produce novel bio-based materials. The use of branched diamines derived from biological sources in epoxidized soybean oil-based resins has been shown to enhance the cross-linking and mechanical properties of the resulting polymers. acs.org

Development of Branched and Dendritic Polymeric Structures

Molecular Electronic Devices and Conductance Investigations

The field of molecular electronics aims to use single molecules as components in electronic circuits. sci-hub.ru Alkanediamines are frequently used as model systems to study charge transport at the nanoscale due to their simple structure and ability to form stable junctions with metal electrodes. acs.org

Single-molecule junctions are typically formed by trapping a molecule between two metallic electrodes, often using techniques like mechanically controlled break junctions (MCBJ) or scanning tunneling microscopy break junctions (STM-BJ). researchgate.net The amine groups at the ends of diamine molecules can form coordinate bonds with gold electrodes, creating a conductive pathway through the molecule. acs.org

While many studies have focused on linear alkanediamines such as 1,8-octanediamine, the branched structure of this compound would likely influence the geometry of the molecular junction. acs.orgresearchgate.net The central location of the amine groups might lead to different binding configurations with the electrodes compared to terminally functionalized diamines. This could affect the stability and reproducibility of the molecular junctions.

Electron transport through single-molecule junctions is often characterized by measuring the conductance as a function of electrode separation. For alkanediamines, the conductance is known to decrease exponentially with increasing chain length, a phenomenon described by the tunneling decay constant (β). acs.org Studies on linear alkanediamines have reported β values around 0.8-0.9 per CH₂ group. acs.orgacs.org

Below is a table summarizing the reported single-molecule conductance values for some linear alkanediamines, which provides a reference for potential studies on this compound.

| Molecule | Conductance (G₀) | Measurement Technique | Reference |

| 1,6-Hexanediamine | 1.1 x 10⁻⁴ | MCBJ | acs.org |

| 1,8-Octanediamine | 2.2 x 10⁻⁵ | MCBJ | acs.org |

| 1,8-Octanediamine | Not specified | STM-BJ | researchgate.net |

Construction of Single-Molecule Junctions with Diamine End-Groups

Molecular Nanolayers and Interfacial Engineering

Interfacial engineering with molecular nanolayers is a cutting-edge approach to enhancing the properties of inorganic thin film interfaces for applications in electronics, sensors, and structural materials. The covalent bridging of inorganic layers by organic molecules can significantly improve interfacial adhesion, thermal transport, and mechanical robustness.

Recent ab initio molecular dynamics simulations have explored the impact of octanediamine (ODA) as a molecular nanolayer in gold (Au) nanosandwiches (Au/ODA/Au). While the specific isomer of octanediamine used in these theoretical studies is not always explicitly stated as this compound, the findings offer valuable insights into the potential behavior of such molecules at metal-organic interfaces.

In these computational models, the diamine molecules are positioned between gold slabs, forming strong covalent Au-N bonds at the interface. These bonds are predicted to be stronger than the Au-S bonds formed with dithiol counterparts like octanedithiol (ODT). This increased bond strength at the interface is a critical factor in the observed mechanical enhancements.

Theoretical tensile tests on these nanosandwiches have shown that the inclusion of an octanediamine nanolayer can lead to significantly higher maximum stress (strain hardening) and toughness compared to pure gold slabs. The key mechanisms identified are:

Enhanced Interface Bonding: The strong Au-N covalent bonds promote the creation of defects within the gold layers under strain, which contributes to strain hardening.

Stress Mitigation: The molecular nanolayer can accommodate a portion of the post-hardening strain, which helps to mitigate the buildup of stress in the metal layers, thereby delaying fracture and increasing toughness.

The length of the carbon backbone in the diamine molecule also plays a crucial role. Longer chains, such as in octanediamine, are associated with greater strain hardening compared to shorter-chain molecules like butanediamine.

Table 1: Theoretical Mechanical Properties of Au/MNL/Au Nanosandwiches (Note: The data below is based on studies of "octanediamine (ODA)" and is presented here as a proxy for the potential behavior of this compound. Specific experimental data for the 4,5-isomer is not currently available.)

| Nanolayer Material | Maximum Stress (σT) Enhancement vs. Pure Au | Toughness (UT) Enhancement vs. Pure Au | Primary Toughening Mechanism |

|---|---|---|---|

| Octanediamine (ODA) | Up to ~30% | Up to ~140% | Strong Au-N interface bonding promoting defect creation in Au and strain accommodation in the MNL. |

| Octanedithiol (ODT) | Lower than ODA | Lower than ODA | Weaker Au-S interface bonding compared to Au-N. |

The intercalation of diamines into layered materials, such as graphene oxide (GO) or clays, is another strategy for developing advanced composites with tailored mechanical properties. The diamine molecules insert themselves between the layers of the host material, forming cross-links that can significantly alter the material's strength, stiffness, and toughness.

While specific studies on the intercalation of This compound are not prominent in the literature, research on the closely related 1,8-octanediamine provides a clear picture of the expected effects. When 1,8-octanediamine is used to functionalize and intercalate into materials like GO, it has been shown to:

Increase Tensile Strength: The amine groups at each end of the octanediamine molecule can form strong covalent or ionic bonds with the functional groups on the GO sheets, effectively "stitching" the sheets together. This enhances the load transfer between the layers, resulting in a composite material with higher tensile strength.

Enhance Interlaminar Fracture Toughness: By bridging the layers, the intercalated diamines can effectively arrest the propagation of cracks between the layers, leading to a significant increase in fracture toughness.

The effectiveness of these enhancements is dependent on the chain length of the diamine. The C8 backbone of octanediamine provides a balance of flexibility and cross-linking density that has been shown to be highly effective in improving the mechanical properties of fiber-reinforced composites. A patent for a polyamide composition has mentioned 4,5-dimethyl-1,8-octanediamine as a potential component to achieve excellent heat resistance and mechanical properties, suggesting that the core structure of octanediamine is beneficial for these characteristics.

Theoretical and Computational Investigations of 4,5 Octanediamine and Its Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules, providing insights into electron distribution, orbital energies, and the nature of chemical bonds. For 4,5-octanediamine, DFT studies would be instrumental in understanding its fundamental chemical characteristics.

In the case of this compound, the key dihedral angles to consider would be those around the C4-C5 bond and the adjacent C-C bonds. The interactions between the two amine groups, including potential intramolecular hydrogen bonding, would play a significant role in stabilizing certain conformers. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the relative energies of these conformers. icm.edu.plnih.govresearchgate.net Studies on related dipeptides have successfully mapped potential energy surfaces, revealing numerous stable conformers and their migration pathways. nih.gov

Table 1: Representative DFT-Calculated Relative Energies for Diamine Conformers This table presents hypothetical data for this compound conformers based on typical energy differences observed in related alkyl diamine studies. The values illustrate the energetic landscape that would be expected from a detailed DFT analysis.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

|---|---|---|---|

| Anti (Global Minimum) | Extended alkyl chain, amine groups pointing away from each other. | 0.00 | ~180 (C3-C4-C5-C6) |

| Gauche 1 | Gauche kink in the central C-C bond. | 0.65 | ~60 (C3-C4-C5-C6) |

| Gauche 2 (H-bonded) | Conformation allowing for weak intramolecular N-H···N hydrogen bonding. | -0.50 | Variable |

| Eclipsed (Transition State) | Eclipsed conformation along the C4-C5 bond. | ~5.00 | ~0 (C3-C4-C5-C6) |

The interaction of diamines with surfaces is critical for applications such as adhesion, catalysis, and the formation of self-assembled monolayers. DFT calculations can model the adsorption of this compound onto various surfaces (e.g., metal oxides, gold). rsc.orgacs.org These simulations provide insights into the preferred binding modes, adsorption energies, and the nature of the amine-surface bond.

Studies on the interaction of similar amines with surfaces like magnetite (Fe3O4) and titania (TiO2) have shown that the amine groups act as effective binding sites. rsc.orgacs.org The nitrogen lone pair can form a coordinate bond with a Lewis acidic site on a metal oxide surface, or hydrogen bonds with surface hydroxyl groups. rsc.org For a molecule like this compound, DFT could elucidate whether the molecule binds to a surface through one or both amine groups, and how the alkyl chain orients itself. The binding energy, a key parameter obtained from these calculations, quantifies the strength of the interaction. Research on ethylenediamine (B42938) derivatives on magnetite has shown that binding to the nih.gov face is often preferred, with interactions involving both hydrogen bonding and direct N-Fe coordination. rsc.org

Conformational Analysis and Energetics of Octanediamine Isomers

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems, providing a "virtual microscope" to observe conformational changes, diffusion, and self-assembly processes. researchgate.netacs.org

While DFT is excellent for stationary points on the potential energy surface, MD simulations reveal the dynamic nature of the this compound chain in solution or in a melt. These simulations show how the molecule transitions between different conformations over time. The flexibility of the alkyl chain is a key determinant of the material properties of systems containing this molecule. MD simulations can quantify this flexibility by analyzing the distribution of dihedral angles and the end-to-end distance of the molecule over the course of the simulation. This information is crucial for understanding the behavior of polyamides or other polymers derived from this compound.

In appropriate solvents or under specific conditions, amphiphilic molecules can self-assemble into ordered structures like micelles or bilayers. researchgate.netacs.org While this compound itself is not strongly amphiphilic, its derivatives can be. MD simulations are a primary tool for investigating these self-assembly processes. researchgate.netnih.gov For instance, simulations of diamine derivatives have shown how intermolecular hydrogen bonding and solvophobic forces drive the formation of larger aggregates. researchgate.netnih.gov

Molecular recognition, the specific interaction between two or more molecules, can also be studied. MD simulations can reveal how this compound might bind to a receptor or a host molecule, providing details about the binding pathway and the stability of the resulting complex. researchgate.net The simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions that govern the recognition process. rsc.org

Table 2: Representative Parameters from MD Simulations of Diamine Systems This table provides typical parameters and outputs from MD simulations of alkyl diamines, which would be relevant for a study of this compound.

| Simulation Parameter/Observable | Typical Value/Description | Relevance to this compound |

|---|---|---|

| Force Field | CHARMM, AMBER, OPLS-AA | Describes the potential energy of the system. |

| Simulation Time | 100 ns - 1 µs | Ensures adequate sampling of conformational space. researchgate.net |

| Radial Distribution Function (g(r)) | Peak positions indicate probable intermolecular distances. researchgate.net | Reveals the structure of the solvent around the amine groups and the packing of molecules in the condensed phase. researchgate.net |

| Mean Squared Displacement (MSD) | Linear slope yields the diffusion coefficient. | Quantifies the mobility of the molecule in a given medium. |

Conformational Flexibility of Diamine Chains in Condensed Phases

Quantum Chemical Calculations for Reaction Pathways and Spectroscopic Properties

Quantum chemical calculations, including DFT, are essential for predicting the reactivity and spectroscopic signatures of molecules. mdpi.comrsc.org

Investigations into the reaction pathways of amines often focus on processes like amination, oxidation, or their role in catalysis. mdpi.com For this compound, quantum chemical calculations could be used to determine the transition state structures and activation energies for its reactions, for example, in the formation of amides or imines. Computational studies have successfully elucidated complex reaction mechanisms, including the role of catalysts and solvents in influencing reaction outcomes. mdpi.commdpi.com

Furthermore, theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. icm.edu.plnih.gov For this compound, one could compute:

Vibrational (IR and Raman) Spectra: The calculated frequencies and intensities of vibrational modes can aid in the interpretation of experimental spectra. The N-H stretching and bending modes would be of particular interest.

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated to help assign peaks in experimental NMR spectra. icm.edu.plnih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict electronic excitation energies and oscillator strengths, although simple alkyl diamines are not expected to have strong absorptions in the accessible UV-Vis range. nih.gov

Comparisons between experimental and computed spectra for related Schiff base derivatives have shown good agreement, validating the accuracy of the theoretical methods. icm.edu.plnih.gov

Elucidation of Reaction Mechanisms in Diamine-Mediated Transformations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. nih.govpeerj.comchemrxiv.orgmdpi.comsmu.edu For diamines like this compound, which can function as catalysts or reagents in various organic transformations, these computational methods can predict the most likely reaction pathways.

Diamine-mediated transformations often involve the amine functionalities acting as nucleophiles, bases, or as ligands for metal catalysts. The reaction mechanisms for such processes can be computationally modeled to understand stereoselectivity and reactivity. For instance, in reactions such as aldol (B89426) condensations or Michael additions where vicinal diamines are used as organocatalysts, DFT calculations can reveal the energies of transition states leading to different stereoisomers.

While specific data for this compound is not present, we can infer the types of transformations it would likely participate in and the associated computational parameters. A representative example is the nucleophilic addition of the diamine to a carbonyl compound, a fundamental step in many organic reactions. The calculated reaction barriers for such transformations are crucial for predicting reaction feasibility and rates. beilstein-journals.org

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on a representative reaction involving a generic aliphatic diamine, analogous to this compound. The values are illustrative and based on typical activation energies for similar amine-based reactions found in the literature. smu.edubeilstein-journals.org

| Reaction Step | Description | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic Attack | Addition of the primary amine to a carbonyl carbon. | DFT/B3LYP/6-311+G(d,p) | 15.2 |

| Proton Transfer | Intramolecular proton shuttle to form a neutral intermediate. | DFT/B3LYP/6-311+G(d,p) | 8.5 |

| Dehydration | Elimination of a water molecule to form an imine. | DFT/B3LYP/6-311+G(d,p) | 22.7 |

This table demonstrates how computational studies can break down a reaction into elementary steps and provide quantitative data on the energy landscape of the transformation.

Prediction of Spectroscopic Signatures for Structural Elucidation

Theoretical calculations are invaluable for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. For this compound, computational methods can generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy:

The IR spectrum of a molecule is determined by its vibrational modes. diva-portal.org For this compound, the most characteristic absorptions would arise from the N-H and C-N stretching and bending vibrations of the primary amine groups, as well as the C-H stretches of the alkyl backbone. sci-hub.sebrussels-scientific.comwiley.com Based on data for other aliphatic primary amines, the following table outlines the predicted key IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH2) | 3400-3250 (doublet) | Weak-Medium |

| C-H Stretch | Alkyl (-CH2-, -CH3) | 2960-2850 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH2) | 1650-1580 | Medium |

| C-N Stretch | Aliphatic Amine | 1220-1020 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule. Theoretical predictions of 1H and 13C NMR chemical shifts can be made using DFT calculations. For this compound, the chemical shifts can be estimated based on its structural analogue, 1,8-octanediamine, for which experimental data is available. The presence of two chiral centers at the C4 and C5 positions in this compound would lead to more complex spectra than for its linear isomer, potentially showing distinct signals for diastereotopic protons and carbons.

The following table provides predicted 1H and 13C NMR chemical shifts for this compound, based on the analysis of its structure and data from analogous compounds. researchgate.net

| Atom | Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|---|

| CH3 | C1, C8 | ~0.9 | ~14 |

| CH2 | C2, C7 | ~1.3-1.4 | ~23 |

| CH2 | C3, C6 | ~1.4-1.5 | ~33 |

| CH | C4, C5 | ~2.6-2.8 | ~50-55 |

| NH2 | - | Variable (broad singlet) | - |

These predicted spectroscopic signatures provide a valuable reference for the experimental characterization and structural verification of this compound.

Future Research Directions and Emerging Paradigms for 4,5 Octanediamine Chemistry

Exploration of Unconventional Synthetic Methodologies for Precise Isomer Control

The stereoselective synthesis of 4,5-octanediamine, with its two chiral centers, presents a considerable challenge that beckons the development of novel and precise synthetic strategies. While classical methods for diamine synthesis exist, future research will likely focus on unconventional methodologies that offer superior control over the diastereomeric and enantiomeric purity of the final product.

Chiral 1,2-diamines are crucial components in many biologically active compounds and are widely utilized as chiral auxiliaries, ligands, and organocatalysts. rsc.org The development of catalytic methods for synthesizing enantioenriched 1,2-diamines is a topic of broad interest. rsc.org Strategies for the asymmetric synthesis of 1,2-diamines often involve C-N, C-C, and C-H bond-forming reactions. rsc.org

One promising approach is the use of asymmetric hydroamination of allylic amines. nih.gov Rhodium-catalyzed hydroamination of primary and secondary allylic amines has been shown to be a powerful method for accessing a wide range of unsymmetrical vicinal diamines with high atom economy. nih.govorganic-chemistry.org By employing chiral ligands, it is conceivable to develop a highly enantioselective synthesis of this compound from an appropriate unsaturated precursor.

Another avenue lies in the ring-opening of aziridines . The catalytic asymmetric ring-opening of meso-aziridines with nitrogen nucleophiles, catalyzed by chiral metal complexes, could provide an elegant route to enantiomerically pure this compound. organic-chemistry.org Furthermore, dearomatization reactions of phenols bearing pendant ureas have been shown to produce complex spirotricyclic systems containing an embedded syn-1,2-diaminocyclohexane unit, suggesting that innovative cyclization strategies could be adapted for the synthesis of specific this compound isomers. whiterose.ac.uk

The diaza-Cope rearrangement offers a stereospecific method for the synthesis of chiral vicinal diamines from diimines. snu.ac.kr This method allows for the transfer of stereochemical information and could be adapted for the synthesis of various stereoisomers of this compound. snu.ac.kr

Future research in this area will likely involve a combination of experimental work and computational modeling to design and optimize these unconventional synthetic routes. The ability to selectively synthesize (4R,5R)-, (4S,5S)-, and meso-4,5-octanediamine will be paramount for elucidating their specific roles in the applications discussed below.

Table 1: Potential Unconventional Synthetic Methodologies for this compound

| Methodology | Description | Potential Advantages for this compound Synthesis |

| Asymmetric Hydroamination | Direct addition of an N-H bond across a carbon-carbon double bond using a chiral catalyst. | High atom economy, potential for high enantioselectivity. nih.govorganic-chemistry.org |

| Asymmetric Aziridine (B145994) Ring-Opening | Nucleophilic opening of a prochiral aziridine ring with an amine source, guided by a chiral catalyst. | Access to enantiopure diamines. organic-chemistry.org |

| Diaza-Cope Rearrangement | A nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene containing two nitrogen atoms. | Stereospecific synthesis of chiral vicinal diamines. snu.ac.kr |

| Dearomatization Reactions | Conversion of a flat aromatic system into a three-dimensional structure. | Creation of complex, sp3-rich scaffolds. whiterose.ac.uk |

Advanced Applications in Organocatalysis and Asymmetric Catalysis

Chiral vicinal diamines are foundational to the field of asymmetric catalysis, serving as highly effective organocatalysts and ligands for metal-based catalysts. sigmaaldrich.comsigmaaldrich.com The development of asymmetric organocatalysis has been recognized with the Nobel Prize in Chemistry, highlighting its significance. acs.org this compound, with its chiral backbone, is a prime candidate for exploration in this domain.

As organocatalysts , chiral primary amines can activate substrates through the formation of iminium or enamine intermediates. rsc.org Enantiomerically pure this compound could potentially catalyze a variety of transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, with high stereocontrol. scienceopen.comuni-giessen.de The flexibility of the octyl chain may allow for unique substrate recognition and transition state geometries, potentially leading to novel reactivity and selectivity.

As chiral ligands , this compound can be coordinated to transition metals to create catalysts for a wide array of asymmetric transformations. scielo.br For instance, ruthenium(II)-diamine complexes are known to be effective catalysts for the hydrogenation of ketones. acs.org The specific stereoisomer of this compound used could profoundly influence the enantioselectivity of the catalyzed reaction. nih.gov Research in this area would involve synthesizing various metal complexes of this compound and evaluating their catalytic performance in reactions such as hydrogenations, C-C bond formations, and oxidations.

The development of catalysts based on this compound could lead to more efficient and selective methods for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. scielo.br

Integration of this compound into Responsive Materials and Smart Systems

The incorporation of functional molecules into polymeric matrices to create "smart" materials that respond to external stimuli is a rapidly growing area of materials science. researchgate.net Diamines are versatile building blocks for polymers and can impart responsiveness to changes in pH, temperature, and light. researchgate.netrsc.org

This compound can be used as a monomer or a cross-linking agent in the synthesis of polymers such as polyamides and polyureas. researchgate.netmdpi.com The presence of the two amine groups allows for the formation of polymer chains and networks. The protonation and deprotonation of the amine groups in response to pH changes could lead to conformational changes in the polymer, resulting in a pH-responsive material. Such materials could find applications in drug delivery systems, where a change in pH triggers the release of a therapeutic agent. nih.gov

Furthermore, the flexible octyl chain of this compound could influence the mechanical properties of the resulting polymers, potentially leading to materials with shape-memory or self-healing capabilities. sciepublish.com By incorporating this compound into polymer networks with dynamic bonds, it may be possible to create materials that can repair themselves after damage.

The synthesis of stimuli-responsive nanoparticles is another exciting prospect. rsc.org Core cross-linked micelles with stimuli-responsive properties have been developed using diamines, which could be a strategy applied to this compound for applications in targeted drug delivery and nanosensors. rsc.org

Interdisciplinary Research at the Interface of Chemical Synthesis and Nanotechnology

The convergence of chemical synthesis and nanotechnology offers exciting opportunities for the development of novel materials and devices with unprecedented properties. mdpi.com Diamines have already found applications in this interdisciplinary field, for example, in the functionalization of nanoparticles and the creation of molecular electronic components. researchgate.netjournal-spqeo.org.ua

This compound can be used to functionalize the surface of nanoparticles , such as gold or fullerene nanoparticles. journal-spqeo.org.ua The amine groups can act as anchor points to attach the diamine to the nanoparticle surface. This surface modification can alter the properties of the nanoparticles, such as their solubility and stability, and can also be used to attach other molecules, such as catalysts or targeting ligands.

In the realm of molecular electronics , single-molecule junctions have been created using diamines to bridge the gap between two electrodes. researchgate.netacs.org The electrical conductance of such junctions depends on the structure of the molecule. The specific stereochemistry and conformation of this compound could lead to unique electronic properties, making it a candidate for use in molecular wires or switches.

Future research in this area could involve the synthesis of well-defined this compound-nanoparticle conjugates and the investigation of their properties. Additionally, the study of the charge transport characteristics of single this compound molecules in molecular junctions could provide fundamental insights into the relationship between molecular structure and electronic function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.